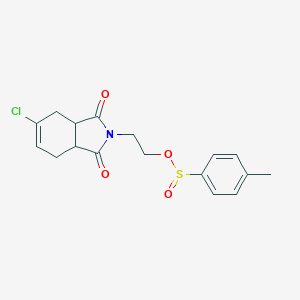![molecular formula C9H16N6OS B458901 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide](/img/structure/B458901.png)
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and a sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves the reaction of cyanuric chloride with dimethylamine and a thiol compound. The reaction proceeds through a series of substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by dimethylamino and sulfanylacetamide groups. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the substitutions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to the formation of different triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where triazine derivatives have shown promise as antitumor agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The dimethylamino groups enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The sulfanylacetamide moiety can form covalent bonds with thiol groups on proteins, further contributing to its inhibitory effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Similar structure but lacks the sulfanylacetamide moiety.
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Tris(ethylamino)-1,3,5-triazine: Similar structure with ethylamino groups instead of dimethylamino groups.
Uniqueness
2-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is unique due to the presence of both dimethylamino and sulfanylacetamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H16N6OS |
|---|---|
Peso molecular |
256.33g/mol |
Nombre IUPAC |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C9H16N6OS/c1-14(2)7-11-8(15(3)4)13-9(12-7)17-5-6(10)16/h5H2,1-4H3,(H2,10,16) |
Clave InChI |
AKOGCSBCZSXGCR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)SCC(=O)N)N(C)C |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)SCC(=O)N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B458821.png)
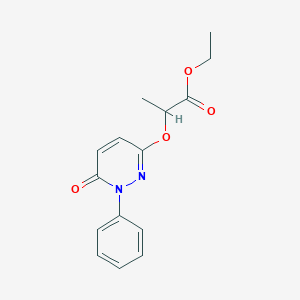
![2-[(3-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B458824.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458826.png)
![2-[(3-allyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B458827.png)
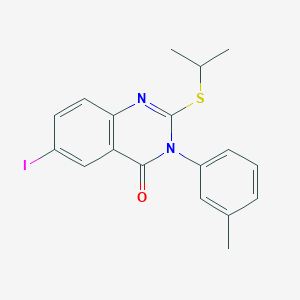
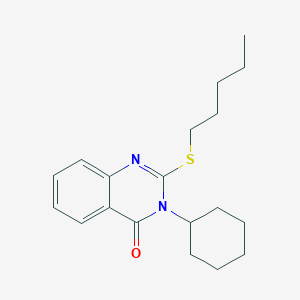
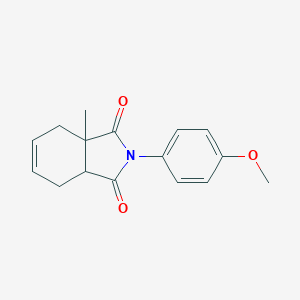
![6-[(2-Methoxyanilino)carbonyl]-1-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B458833.png)

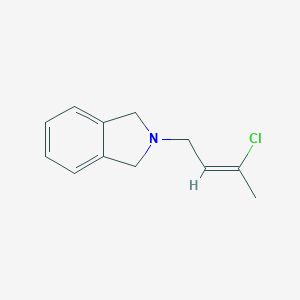

![2-[2-(1-Pyrrolidinyl)ethyl]isoindoline](/img/structure/B458839.png)
